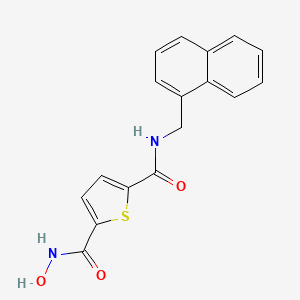![molecular formula C17H16O4 B14234016 1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one CAS No. 569316-60-5](/img/structure/B14234016.png)
1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydroxyphenyl group and a methoxymethoxyphenyl group connected through a prop-2-en-1-one linkage. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one typically involves the condensation of 2-hydroxyacetophenone with 4-(methoxymethoxy)benzaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one is utilized in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Studying its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigating its potential therapeutic effects and mechanisms of action.
Industry: Used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxymethoxy group can influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the methoxymethoxy group, leading to different solubility and reactivity.
1-(2-Hydroxyphenyl)-3-[4-methoxyphenyl]prop-2-en-1-one: Contains a methoxy group instead of a methoxymethoxy group, affecting its chemical properties.
Uniqueness
1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one is unique due to the presence of both hydroxy and methoxymethoxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
569316-60-5 |
|---|---|
Fórmula molecular |
C17H16O4 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
1-(2-hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C17H16O4/c1-20-12-21-14-9-6-13(7-10-14)8-11-17(19)15-4-2-3-5-16(15)18/h2-11,18H,12H2,1H3 |
Clave InChI |
ZRBPUHYIFVQKOE-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



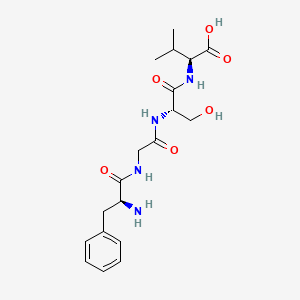
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)

![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
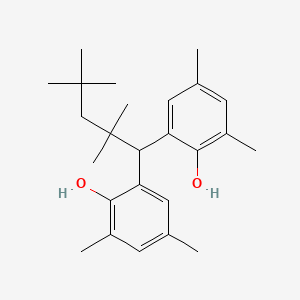
![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)
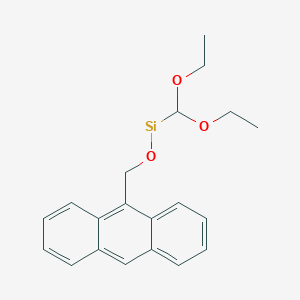
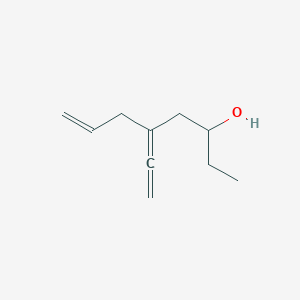
![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)
